SB-568849
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[2-(diethylamino)ethoxy]-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F3N2O3/c1-5-33(6-2)17-18-36-25-16-15-24(19-26(25)35-4)32(3)27(34)22-9-7-20(8-10-22)21-11-13-23(14-12-21)28(29,30)31/h7-16,19H,5-6,17-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIIZWCZERLWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)N(C)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Target Characterization and Identification Methodologies for Sb 568849
Elucidation of Melanin-Concentrating Hormone Receptor 1 (MCH R1) as the Primary Molecular Target of SB-568849
The primary molecular target of this compound has been identified as the melanin-concentrating hormone receptor 1 (MCH R1), also known as SLC-1 or GPR24. medchemexpress.comadooq.comadooq.comtargetmol.comnih.govtargetmol.commedchemexpress.commedchemexpress.com this compound functions as an antagonist at this receptor. medchemexpress.comadooq.comadooq.comtargetmol.comtargetmol.commedchemexpress.commedchemexpress.com MCH R1 is a G protein-coupled receptor (GPCR) that is found in various areas of the brain and periphery, playing a role in regulating feeding behavior and energy homeostasis. medchemexpress.comresearchgate.netmdpi.comajol.infogenecards.orgnih.gov The identification of MCH R1 as the target was supported by studies demonstrating this compound's ability to selectively interact with this receptor. medchemexpress.comtargetmol.comnih.govresearchgate.net For instance, radioligand binding displacement assays have shown this compound to be a selective SLC-1 antagonist with a pKi of 7.7. medchemexpress.comtargetmol.commedchemexpress.com Coincubation experiments revealed that this compound at a concentration of 1 μM could completely inhibit MCH-induced corticotropin-releasing factor (CRF) release, bringing it back to basal levels without exerting any effect on its own. medchemexpress.comtargetmol.com
Advanced Methodologies Employed for MCH R1 Target Validation in this compound Investigations
The validation of MCH R1 as the target of this compound has involved the application of advanced methodologies, including affinity-based approaches, genetic modulatory techniques, and computational profiling.
Affinity-Based Approaches in Target Identification
Affinity-based approaches have been crucial in determining the binding characteristics of this compound to MCH R1. Techniques such as radioligand binding displacement assays are commonly used to quantify the affinity and potency of a compound for its target receptor. medchemexpress.comtargetmol.commedchemexpress.com As mentioned, these assays demonstrated a pKi of 7.7 for this compound at MCH R1, indicating good receptor affinity. medchemexpress.comtargetmol.commedchemexpress.com Affinity-based methods provide direct evidence of the physical interaction between the compound and the target protein.
Genetic Modulatory Techniques for Target Confirmation
Genetic modulatory techniques, such as gene knockout studies, can be employed to confirm the functional relevance of a predicted target. While specific details on the use of genetic modulation directly for this compound target confirmation were not extensively detailed in the search results, studies involving genetic manipulation of MCH R1 in animal models have been instrumental in understanding the physiological role of the receptor and validating it as a relevant target for compounds like this compound. researchgate.netnih.govjax.org For example, mice deficient in MCHR1 expression have shown resistance to diet-induced obesity, supporting the role of MCH R1 in energy homeostasis and its potential as a drug target. researchgate.netjax.org Downregulation of MCH R1 in specific brain regions has also been shown to affect behaviors related to MCH signaling. cam.ac.uk
Computational and In Silico Profiling for Predicting and Validating Molecular Interactions
Computational and in silico profiling methods have played a significant role in predicting and validating the molecular interactions of compounds like this compound with MCH R1. nih.govtargetmol.commedchemexpress.commdpi.comajol.infowikipedia.orglabsolu.caacs.orgresearchgate.netnih.govnih.govmdpi.comnih.gov These techniques include:
Docking Studies: Computational docking simulations are used to predict the binding mode and key interactions between a ligand (this compound) and a receptor (MCH R1). nih.govmdpi.comajol.infoacs.orgresearchgate.netnih.govnih.gov These studies can provide insights into the putative binding site and the specific amino acid residues involved in the interaction. nih.govmdpi.comresearchgate.netnih.govnih.gov
Homology Modeling: Since the crystal structure of MCH R1 may not always be available, homology models are often constructed based on the known structures of related GPCRs (e.g., bovine rhodopsin) to provide a structural basis for docking and simulation studies. mdpi.comresearchgate.netnih.gov
Molecular Dynamics Simulations: These simulations can refine homology models and provide a more dynamic representation of the receptor-ligand complex, including the behavior of the receptor embedded in a membrane environment. mdpi.comresearchgate.net This helps in understanding the stability and dynamics of the interaction. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis: Ligand-based QSAR models can be built to predict the binding activity of compounds based on their chemical structures, which is useful for virtual screening and optimizing compound design. mdpi.comnih.govmdpi.com
Virtual Screening: Computational methods are used to screen large libraries of compounds to identify potential MCH R1 antagonists based on predicted binding affinity and other properties. acs.orgmdpi.com
These in silico approaches complement experimental data by providing mechanistic insights and guiding the design of compounds with improved affinity and selectivity. nih.govmdpi.comajol.infoacs.orgresearchgate.netnih.govnih.govmdpi.comnih.gov
Comprehensive Analysis of Potential Off-Target Interactions and Selectivity Profiling of this compound
Comprehensive analysis of potential off-target interactions and selectivity profiling is a critical aspect of characterizing any compound. This involves evaluating the compound's activity against a broad panel of targets other than the primary one to understand its specificity and potential for unintended interactions. researchgate.netevotec.comox.ac.uknih.gov
This compound has been reported to demonstrate selectivity over a wide range of monoamine receptors, showing greater than 30-fold selectivity. medchemexpress.comtargetmol.com Selectivity profiling helps to identify potential liabilities early in the research process. researchgate.netevotec.comox.ac.uknih.gov Techniques like in vitro pharmacological profiling are employed to identify undesirable off-target activities. researchgate.netnih.gov Chemical proteomics approaches, such as Capture Compound Mass Spectrometry (CCMS), can also be used for unbiased, proteome-wide selectivity profiling to identify and quantify compound interactions with both on- and off-targets. evotec.comox.ac.uk This comprehensive analysis is essential for a thorough understanding of this compound's molecular profile.
Here is a summary of some key data points regarding this compound's interaction with MCH R1:
| Property | Value | Method | Source |
| Target | MCH R1 | medchemexpress.comadooq.comadooq.comtargetmol.comnih.govtargetmol.commedchemexpress.commedchemexpress.com | |
| Activity | Antagonist | medchemexpress.comadooq.comadooq.comtargetmol.comtargetmol.commedchemexpress.commedchemexpress.com | |
| pKi (MCH R1) | 7.7 | Radioligand binding displacement assays | medchemexpress.comtargetmol.commedchemexpress.com |
| Selectivity | >30-fold over monoamine receptors | Assays | medchemexpress.comtargetmol.com |
Elucidation of Sb 568849 S Mechanism of Action at the Subcellular and Molecular Levels
Detailed Characterization of Binding Kinetics and Thermodynamics of SB-568849 with MCH R1
Research indicates that this compound is a ligand for the human MCH R1 receptor. medchemexpress.com It has been characterized as an antagonist with a reported pKi value of 7.7. glpbio.comglpbio.commedchemexpress.compinterest.com The pKi is a measure of the ligand's affinity for the receptor, where a higher pKi indicates a higher binding affinity. A pKi of 7.7 corresponds to a Ki of approximately 20 nM. Studies on the discovery of this compound, based on a biphenyl (B1667301) carboxamide template, reported that the compound possessed good receptor affinity and selectivity. medchemexpress.comresearchgate.net While specific detailed binding kinetics (association/dissociation rates) and thermodynamic parameters (enthalpy, entropy) for this compound were not extensively detailed in the provided search results, the pKi value provides a key measure of its binding potency.
Analysis of MCH R1 Receptor Conformation and Dynamic Changes Induced by this compound Binding
GPCRs undergo conformational changes upon ligand binding, transitioning between active and inactive states. biorxiv.org The binding of an agonist typically stabilizes an active conformation that facilitates G protein coupling, while an antagonist stabilizes an inactive conformation. nih.gov
Structural studies using cryo-electron microscopy (cryo-EM) have provided insights into the conformational states of MCH R1. nih.gov These studies have captured the active-state MCHR1 bound to MCH and a G protein, and the inactive-state MCHR1 complexed with a selective antagonist, SNAP-94847. nih.gov The binding of the agonist MCH induces a contraction of the orthosteric ligand-binding pocket and notable outward movement of TM6 intracellularly, facilitating G protein coupling. nih.gov
While cryo-EM structures specifically with this compound were not found in the search results, its characterization as an antagonist glpbio.comglpbio.commedchemexpress.commedchemexpress.compinterest.com suggests that it would stabilize an inactive conformation of the MCH R1 receptor, similar to other antagonists like SNAP-94847. This stabilization of the inactive state would prevent the conformational changes necessary for effective G protein coupling and subsequent signaling. Molecular dynamics simulations have also been used to study the dynamics of the MCH-R1 receptor, providing insights into how ligands interact and potentially influence receptor conformation. nih.govbiorxiv.org
G Protein Coupling Preference and Subsequent Downstream Signaling Cascade Activation or Inhibition by this compound
MCH R1 is known to couple with multiple types of G proteins. Specifically, MCHR1 is capable of associating with Gαi/o and Gαq/11 proteins. medchemexpress.comnih.gov Experimental analyses indicate that MCHR1 exhibits a heightened efficacy in coupling to Gαi compared to Gαq. nih.gov
The coupling to these G proteins leads to distinct downstream signaling cascades when the receptor is activated by an agonist like MCH. Coupling to Gαi/o typically results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. genecards.orgglpbio.commedchemexpress.comdrugbank.com Coupling to Gαq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium ions from intracellular stores, leading to an increase in intracellular calcium flux. genecards.orgglpbio.commedchemexpress.comdrugbank.comdiscoverx.com
Since this compound is an antagonist of MCH R1 glpbio.comglpbio.commedchemexpress.commedchemexpress.compinterest.com, its binding to the receptor inhibits the effects of the endogenous agonist MCH. This means that in the presence of this compound, the activation of the MCH R1 receptor by MCH is blocked, preventing the downstream signaling cascades that would normally be initiated by MCH. Therefore, this compound inhibits the MCH-induced decrease in cAMP levels and the MCH-induced increase in intracellular calcium flux by preventing MCH from effectively activating the receptor and its coupled G proteins (Gαi/o and Gαq/11).
Based on the reported pKi, we can infer its binding affinity.
| Compound | Target | pKi | Ki (nM) (approx.) |
| This compound | Human MCH R1 | 7.7 | 20 |
Note: Ki is calculated as 10-pKi M and converted to nM.
Structural Biology Investigations of Sb 568849 and Mch R1 Complex Formation
Crystallographic Studies of MCH R1 in Complex with SB-568849 (As Applicable to GPCR-Ligand Research)
While obtaining crystal structures of G protein-coupled receptors (GPCRs), including MCH R1, can be challenging, such studies are invaluable for providing atomic-level details of receptor-ligand interactions nih.gov. Although specific crystal structures of MCH R1 bound to this compound were not prominently found in the search results, crystallographic studies of other GPCRs serve as foundational templates for understanding the general structural principles of ligand binding in this receptor family nih.govacs.org. Homology models of MCH R1 have been constructed based on the crystal structure of bovine rhodopsin, a well-characterized GPCR, to provide a structural framework for studying ligand interactions nih.govmdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Conformational Dynamics and Ligand-Receptor Interactions
NMR spectroscopy is a valuable technique for studying the conformational dynamics of proteins and their interactions with ligands in solution googleapis.com. While direct application of solution-state NMR to full-length, membrane-embedded GPCRs like MCH R1 is challenging, solid-state NMR or solution NMR studies of receptor fragments or modified receptors can provide information on ligand binding and conformational changes googleapis.com. Although specific NMR studies detailing the interaction of this compound with MCH R1 were not found, NMR has been used in the broader context of structural analysis of related compounds and could potentially be applied to investigate the dynamic aspects of the this compound/MCH R1 interaction googleapis.com.
Advanced Molecular Dynamics Simulations and Computational Modeling for Predicting and Refining this compound Binding Modes
Molecular dynamics (MD) simulations and computational modeling play a significant role in complementing experimental structural data and providing insights into the dynamic behavior of receptor-ligand complexes nih.govmdpi.comfigshare.com. Homology models of MCH R1, often based on templates like rhodopsin, have been used in conjunction with MD simulations to predict and refine the binding modes of various antagonists, including those structurally related to this compound nih.govmdpi.comfigshare.com. These simulations can explore the flexibility of both the receptor and the ligand, identify key interactions, and estimate binding affinities nih.govmdpi.comfigshare.com. Studies have shown that MD simulations, particularly those incorporating a membrane environment, can provide a more accurate representation of the MCH R1 system and help explain the structure-activity relationships of diverse antagonists nih.govmdpi.comfigshare.com. This compound itself has been subject to molecular dynamics simulation studies to understand its interaction with MCH-R1 researchgate.net.
Systematic Structure-Activity Relationship (SAR) Analysis of this compound Analogues and Derivatives
Structure-Activity Relationship (SAR) analysis is a fundamental approach in medicinal chemistry to understand how modifications to a compound's chemical structure affect its biological activity drugdesign.org. For this compound, SAR studies have been conducted to explore the impact of structural changes on its MCH R1 antagonistic activity ayanetwork.commedchemexpress.comnih.govmdpi.comresearchgate.netresearchgate.net. These studies were often facilitated by parallel high-throughput synthetic techniques, allowing for the rapid generation and testing of numerous analogues medchemexpress.comnih.gov.
SAR analysis of this compound and its analogues has been instrumental in identifying the key structural features, or pharmacophore, necessary for potent MCH R1 antagonism ayanetwork.comscielo.org.mxsbq.org.br. Common structural characteristics of MCH R1 antagonists, including those related to this compound, often involve a central scaffold, an aryl or heteroaryl group, and a basic amino group, which appear to be essential for activity ayanetwork.com. Studies on biphenyl (B1667301) carboxamide derivatives, the template from which this compound was derived, have helped delineate the critical moieties and their spatial arrangement required for effective binding to the MCH R1 receptor medchemexpress.comnih.gov.
Based on SAR insights, a strategy involving the rational design and synthesis of conformationally constrained analogues of this compound has been pursued ayanetwork.comresearchgate.netidrblab.netacs.org. The aim of this approach is to reduce the flexibility of the molecule, thereby potentially improving its specificity and affinity for the MCH R1 receptor by pre-organizing it into a favorable binding conformation ayanetwork.com. For example, the thienopyrimidinone compound GW-803430 (also referred to as GW-856464) was synthesized as a more rigid analogue of this compound, incorporating a constrained amide isostere ayanetwork.com. This structural modification was reported to improve the drug-like properties of the compound .
Cellular and Biochemical Characterization of Sb 568849 Activity in Vitro Research
Cell-Based Assays for Quantifying MCH R1 Antagonistic Activity of SB-568849
Cell-based assays provide a controlled environment to assess the potency and selectivity of compounds interacting with the MCH R1 receptor. Two primary types of assays used for this purpose are radioligand binding displacement assays and functional reporter assays.
Radioligand Binding Displacement Assays for Receptor Affinity Determination
Radioligand binding displacement assays are employed to determine the affinity of a compound for a specific receptor. In the case of this compound, these assays measure its ability to displace a radiolabeled ligand (such as [¹²⁵I]-MCH) from the MCH R1 receptor. A lower displacement constant (Ki) indicates higher binding affinity. This compound has been reported to have a pKi of 7.7 in radioligand binding displacement assays, indicating a binding affinity in the nanomolar range. medchemexpress.comglpbio.comtargetmol.com This suggests that this compound binds to the MCH R1 receptor with high affinity.
| Assay Type | Target Receptor | Affinity/Potency Metric | Value |
|---|---|---|---|
| Radioligand Binding Displacement | MCH R1 | pKi | 7.7 |
Functional Reporter Assays (e.g., FLIPR Assay) for Receptor Activation Modulation
Functional reporter assays assess the ability of a compound to modulate the activation of a receptor and its downstream signaling. The Fluorometric Imaging Plate Reader (FLIPR) assay is a common method used to measure intracellular calcium mobilization, a key signaling event for many GPCRs, including MCH R1. googleapis.comnih.gov MCH R1 activation can lead to an increase in intracellular calcium concentration. ayanetwork.comnih.gov As an antagonist, this compound inhibits the effect of MCH on MCH R1. In the FLIPR assay, this compound has been shown to act as an antagonist with a pKb of 7.7. medchemexpress.comtargetmol.commedchemexpress.com This indicates its potency in blocking MCH-induced receptor activation.
| Assay Type | Target Receptor | Functional Activity | Potency Metric | Value |
|---|---|---|---|---|
| FLIPR Assay | MCH R1 | Antagonist | pKb | 7.7 |
Detailed Analysis of Intracellular Signaling Pathways Modulated by this compound
MCH R1 is known to couple to multiple G proteins, leading to the modulation of various intracellular signaling pathways. ayanetwork.comnih.govguidetopharmacology.org As an antagonist, this compound interferes with MCH-mediated activation of these pathways.
Investigation of Gαi/o Protein-Mediated Signaling Pathways
MCH R1 can couple to Gαi/o proteins, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. ayanetwork.comnih.govresearchgate.net Activation of Gαi/o can also modulate ion channels, such as G protein-activated inwardly rectifying K⁺ (GIRK) channels. nih.govresearchgate.net Studies investigating the interaction of MCH R1 with proteins like neurochondrin have shown interference with Gαi/o protein-coupled signal transduction. nih.govguidetopharmacology.org While direct experimental data explicitly detailing this compound's effect on Gαi/o pathways is not extensively provided in the search results, as an MCH R1 antagonist, it would be expected to block MCH-induced signaling through this pathway.
Exploration of Gαq/11 Protein-Mediated Signaling Pathways
MCH R1 also couples to Gαq/11 proteins, which primarily leads to the activation of phospholipase C, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), and the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). ayanetwork.comuniprot.orgnih.govresearchgate.net This cascade results in the release of calcium from intracellular stores, which is detected in assays like the FLIPR assay. nih.govnih.gov MCH has been shown to increase calcium concentration via pertussis toxin-insensitive GTP-binding proteins, including Gαq. ayanetwork.com The ability of this compound to block MCH-induced calcium mobilization in the FLIPR assay is a direct indication of its antagonistic effect on the Gαq/11-mediated signaling pathway. medchemexpress.comtargetmol.commedchemexpress.com
Analysis of Crosstalk with Other Neurotransmitter or Hormone Receptor Systems
Research indicates that this compound demonstrates selectivity over a range of other receptors, including certain monoamine receptors. targetmol.comsmr.org.uk Specifically, studies have shown that this compound exhibits greater than 30-fold selectivity over a wide range of monoamine receptors. targetmol.comsmr.org.uk This suggests a limited degree of direct interaction or significant antagonistic activity at these sites at concentrations effective at the MCH R1 receptor.
The primary target of this compound, the MCH R1 receptor, is a G protein-coupled receptor (GPCR) that couples to both Gi/o and Gq proteins, influencing downstream signaling pathways such as the inhibition of adenylyl cyclase and the activation of phosphoinositide hydrolysis. guidetopharmacology.orgidrblab.net While the direct crosstalk of this compound with specific neurotransmitter or hormone receptor systems beyond its selectivity profile is not extensively detailed in the provided information, the nature of MCH R1 signaling suggests potential for indirect modulation of pathways regulated by other GPCRs or receptor types that converge on similar intracellular effectors. For instance, the MCH R1 receptor's influence on the hypothalamic-pituitary-adrenal (HPA) axis through the regulation of corticotropin-releasing factor (CRF) secretion highlights a potential point of crosstalk with systems involved in stress response and hormonal regulation. targetmol.comrsc.org MCH R1 receptors are densely distributed in areas like the paraventricular nucleus (PVN) of the hypothalamus, where they can stimulate HPA axis activity via CRF secretion. rsc.org An MCH R1 antagonist has been shown to prevent the increase in plasma ACTH levels induced by intracerebroventricular injection of MCH, indicating an interaction within this neuroendocrine axis. rsc.org
Furthermore, the MCH R1 receptor is also found in brain regions involved in regulating dopaminergic activity, such as the nucleus accumbens shell, suggesting potential functional interactions with the dopamine (B1211576) system. rsc.org
Data regarding the selectivity of this compound is summarized below:
Table 1: Selectivity of this compound
| Receptor Class | Selectivity over this compound (fold) | Source |
| Wide range of monoamine receptors | >30 | targetmol.comsmr.org.uk |
Note: This table is intended to be interactive, allowing for sorting and filtering.
Global Gene Expression and Proteomic Profiling in Cellular Systems Treated with this compound
Information specifically detailing global gene expression and proteomic profiling studies conducted directly with this compound treatment in cellular systems is limited in the provided search results. However, the broader context of MCH R1 receptor research and the methods used in related studies offer insights into how such investigations would be conducted and the types of findings that might be expected.
Global gene expression profiling, often performed using techniques like microarrays or RNA sequencing, allows for the simultaneous measurement of the expression levels of thousands of genes in a cell or tissue sample. nih.govbio-rad.comnih.govuu.nl This can reveal widespread changes in transcriptional activity in response to a compound like this compound, providing insights into the cellular pathways and processes that are affected. For an MCH R1 antagonist, such studies might investigate changes in the expression of genes related to energy metabolism, neuropeptide signaling, or downstream effectors of MCH R1 activation.
Proteomic profiling involves the large-scale study of proteins, including their identification, quantification, and characterization. iu.edunih.govnih.govprotavio.com Techniques like mass spectrometry are commonly used in proteomic analysis to determine the protein composition of a sample and how it changes under different conditions. nih.govnih.govprotavio.com Treating cellular systems with this compound and performing proteomic analysis could identify changes in the abundance or modification of proteins involved in MCH R1 signaling, receptor trafficking, or interaction with other cellular components. Given that MCH R1 interacts with various intracellular proteins, including those involved in G protein signaling and receptor regulation, proteomic studies could potentially identify changes in the expression or post-translational modification of these interacting partners upon this compound treatment. guidetopharmacology.org
While direct studies on this compound are not available in the provided text, research on MCH and its receptor has explored the regulation of gene expression of other neuropeptides. For example, chronic effects of MCH administration have been shown to increase the expression of orexigenic peptides like NPY and AgRP while decreasing the expression of anorexic peptides such as α-MSH and CART in hypothalamic explants. ayanetwork.com This suggests that modulation of MCH signaling, potentially by an antagonist like this compound, could reciprocally influence the expression of these peptides.
The absence of specific gene expression or proteomic data for this compound in the search results means detailed findings and data tables for this section cannot be generated based solely on the provided information. However, the methodologies of global gene expression and proteomic profiling are well-established approaches to investigate the cellular impact of compounds like this compound.
Table 2: Relevant Cellular Processes Potentially Influenced by MCH R1 Modulation
| Cellular Process | Potential Impact of MCH R1 Modulation (Based on MCH Function) |
| Regulation of Neuropeptide Expression | Influence on orexigenic (NPY, AgRP) and anorexic (α-MSH, CART) peptide levels ayanetwork.com |
| G Protein Signaling Cascades | Modulation of Gi/o and Gq pathways guidetopharmacology.orgidrblab.net |
| Receptor Trafficking and Regulation | Potential changes in MCH R1 interacting proteins guidetopharmacology.org |
Note: This table is intended to be interactive, allowing for sorting and filtering.
Preclinical Investigations of Sb 568849 in Advanced Research Models in Vivo Studies
Development and Validation of Mechanistically Relevant Animal Models for SB-568849 Research
Preclinical in vivo studies are crucial for evaluating the potential efficacy and understanding the mechanisms of action of candidate compounds like this compound before potential clinical translation. nih.govangelinipharma.com The selection and validation of appropriate animal models that recapitulate aspects of human physiology or disease are essential for obtaining meaningful and translational data. nih.govnih.gov
Utilization of Rodent Models (e.g., Murine, Rat) for Exploratory and Mechanistic Studies
Rodent models, such as mice and rats, are commonly utilized in the initial stages of preclinical research due to their manageability, genetic tractability, and relatively lower cost. nih.govnordicbiosite.comfda.gov These models are valuable for exploratory and mechanistic studies of this compound, including assessing its in vivo stability and oral bioavailability. rsc.orgresearchgate.net For instance, studies in rats demonstrated that this compound exhibited good oral bioavailability and an acceptable brain-blood ratio. rsc.orgresearchgate.net Rodent models of obesity have been used to investigate the effects of MCHR1 antagonists, including compounds structurally related to or developed from the same template as this compound, on food intake, body weight, and adiposity. researchgate.net
Selection and Application of Larger Animal Models for Translational Relevance (e.g., Lapine, Canine, Caprine, Porcine, Equine)
While rodent models provide valuable initial insights, larger animal models can offer better translational relevance to human physiology, particularly concerning aspects like organ size, metabolic rates, and disease progression. nih.govnih.gov Although specific detailed information on the use of lapine, canine, caprine, porcine, or equine models solely for this compound research is not extensively available in the provided context, larger animal models are generally employed in preclinical studies to assess pharmacokinetics, pharmacodynamics, and potential effects on specific organ systems in a context more similar to humans. nih.govnih.gov For example, rabbit models have been mentioned in the context of studying melanin-concentrating hormone receptors. nih.goved.ac.uk The selection of a large animal model depends on the specific research question and the characteristics of the model that best emulate the human condition being studied. nih.gov
Pharmacodynamic Evaluation and Biomarker Identification for this compound Efficacy in Animal Systems
Pharmacodynamic studies in animal systems aim to characterize the biological effects of this compound and identify potential biomarkers of its efficacy. nih.govpelagobio.comsygnaturediscovery.comnih.gov Given that this compound is an MCHR1 antagonist, pharmacodynamic evaluations would likely focus on its effects on pathways and physiological processes mediated by MCH. rsc.orgtargetmol.comresearchgate.net While specific detailed pharmacodynamic data for this compound in animal models are not comprehensively provided, preclinical studies of MCHR1 antagonists in rodent models have shown effects on food intake, body weight, and adiposity, which can serve as pharmacodynamic indicators. researchgate.net Biomarkers are measurable indicators that can be used to assess the activity or effects of a compound. pelagobio.commedrxiv.orgmednexus.org Identifying reliable biomarkers in preclinical models can aid in predicting clinical responses and monitoring therapeutic effects. pelagobio.commednexus.orgnih.govswissbiotech.org The search for biomarkers related to metabolic and neurological effects is an active area of research in preclinical studies. medrxiv.orgmednexus.orgbiofinder.se
Mechanistic Studies on this compound's Influence on Specific Biological Processes and Systems
Mechanistic studies delve into the specific molecular and physiological pathways through which this compound exerts its effects. nih.goved.ac.uknih.govsygnaturediscovery.com As an MCHR1 antagonist, its primary mechanism involves blocking the activity of the MCH1 receptor. rsc.orgtargetmol.comresearchgate.net
Impact of this compound on Central Nervous System Regulatory Functions
Melanin-concentrating hormone (MCH) and its receptor MCHR1 are extensively involved in regulating various CNS functions, including feeding behavior, energy balance, and emotional states. rsc.orgresearchgate.netnih.gov Preclinical studies with MCHR1 antagonists, including those related to this compound, have demonstrated effects on decreasing food intake, body weight, and adiposity in rodent models, indicating an impact on central regulation of energy homeostasis. researchgate.net Furthermore, MCHR1 antagonists have been suggested to have potential anxiolytic and antidepressant effects in some animal models, highlighting their influence on CNS regulatory functions related to mood and anxiety. targetmol.comsmr.org.uksci-hub.rusemanticscholar.org
Effects of this compound on Peripheral Metabolic and Endocrine Systems
While MCHR1 is predominantly expressed in the CNS, there is also evidence suggesting its involvement or interaction with peripheral metabolic and endocrine systems. rsc.orgsmr.org.uknih.govlabsolu.ca MCH itself has been implicated in regulating energy homeostasis, and genetic manipulation of the MCH gene in animals has shown effects on metabolic activity. researchgate.netayanetwork.com Although direct detailed information on this compound's specific effects on peripheral metabolic and endocrine systems is limited in the provided search results, preclinical studies on metabolic disorders and the effects of various compounds on endocrine function in animals are relevant areas of research. nih.govnih.govinrae.frsochob.clmdpi.commdpi.comnih.govnih.govmdpi.com Research on other compounds has explored their impact on glucose metabolism, lipid profiles, and various hormones in preclinical models. nih.govnih.govinrae.frmdpi.commdpi.commdpi.com Further research would be needed to fully elucidate this compound's potential influence on these peripheral systems.
Investigation of this compound's Broader Influence on Interconnected Physiological Pathways (In Vivo Studies)
In vivo studies with this compound have aimed to understand its effects beyond its primary target, the MCH1 receptor, and how it influences interconnected physiological pathways. As an MCH1 receptor antagonist, this compound interferes with the signaling of melanin-concentrating hormone (MCH), a neuropeptide implicated in various central nervous system functions. escholarship.orgayanetwork.com
The MCH system interacts with other neuroendocrine pathways, including the hypothalamus-pituitary-adrenal (HPA) axis, which is critical for stress response. researchgate.netrsc.org Neuropeptides, including MCH, play significant roles in regulating HPA axis activity and monoaminergic neuronal activity, influencing stress responses. rsc.org Dysregulation of these neuropeptide systems may contribute to stress-related disorders such as depression and anxiety. rsc.org Studies have shown that MCH can stimulate the HPA axis, and MCH1 receptor antagonists can prevent this effect. researchgate.netrsc.org
Furthermore, the MCH system is closely linked to the regulation of feeding behavior and energy homeostasis. escholarship.orgayanetwork.com The hypothalamus, where MCH neurons are located, contains neuronal pathways that are interconnected and project to areas influencing food intake, including the brainstem, cortical areas, and reward pathways. The activity of hypothalamic neurons is also influenced by circulating hormones. MCH administration has been shown to increase food intake and alter the expression of peptides involved in appetite regulation, such as Neuropeptide Y (NPY), Agouti-related Peptide (AgRP), alpha-Melanocyte-stimulating Hormone (α-MSH), and Cocaine- and Amphetamine-regulated Transcript (CART). ayanetwork.com MCH1 receptor knockout mice exhibit reduced weight gain, suggesting the importance of this receptor in energy balance. ayanetwork.com MCH1 receptor antagonists have demonstrated anorectic and anti-obesity effects in rodent models, further supporting the role of MCH in body weight regulation. ayanetwork.comresearchgate.net
Research also suggests potential interactions between the MCH system and other neuropeptide systems, such as the nociceptin/orphanin FQ (N/OFQ) system. N/OFQ, an endogenous opioid, has shown inhibitory effects on MCH neurons by activating G-protein dependent inwardly rectifying potassium (GIRK) channels. researchgate.net This interaction highlights a potential regulatory pathway for MCH neuronal activity, which could have implications for anxiety and addiction. researchgate.net
While specific detailed data tables directly linking this compound to broad interconnected physiological pathways beyond MCH signaling were not extensively available in the provided search results, the research highlights the complex interplay between the MCH system and other key pathways involved in stress, energy balance, and neuronal function. The observed effects of MCH1 receptor antagonism by compounds like this compound in modulating feeding behavior, HPA axis activity, and potentially interacting with other neurotransmitter systems underscore its broader influence on interconnected physiological processes in vivo.
Below is an interactive table summarizing some of the physiological pathways influenced by the MCH system, which is targeted by this compound:
| Physiological Pathway | Role of MCH System | Potential Influence of MCH1 Antagonism (e.g., this compound) |
|---|---|---|
| Energy Homeostasis & Food Intake | Key regulator, increases food intake | Reduced food intake, anti-obesity effects |
| Stress Response (HPA axis) | Stimulates HPA axis activity | Prevention/modulation of HPA axis activation |
| Mood and Anxiety | Implicated in stress-related disorders | Potential antidepressant and anxiolytic effects |
| Neuronal Activity (e.g., N/OFQ) | Subject to regulation by other neuropeptides/systems | Modulation of neuronal excitability and function |
Advanced Research Hypotheses and Future Directions for Sb 568849 Research
Exploration of Novel Academic and Translational Applications Beyond Primary Research Indications for SB-568849
Future research on this compound could explore novel academic and translational applications beyond its currently known primary research indications. Although specific novel applications for this compound are not extensively detailed in the provided search results, the compound has been mentioned in the context of cancer research googleapis.com. This suggests that further investigation could delve into its potential mechanisms and effects in various cancer types or other disease areas where its molecular targets or related pathways play a role. Exploring novel applications would involve identifying new biological activities or therapeutic potentials through targeted screening, phenotypic assays, and pathway analysis. Translational research would then focus on moving promising academic findings towards potential clinical relevance.
Integration of Multi-Omics Data (Genomics, Transcriptomics, Proteomics, Metabolomics) for a Holistic Understanding of this compound Effects
Integrating multi-omics data offers a powerful approach to gain a comprehensive understanding of this compound's biological effects. Multi-omics research combines data from various high-throughput technologies, including genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of biological systems nih.govnih.govmulti-omicsfacility.comfrontlinegenomics.com. By analyzing how this compound influences the genome (genetic variations), transcriptome (gene expression), proteome (protein abundance and modifications), and metabolome (small molecule metabolites), researchers can uncover complex interactions and regulatory mechanisms nih.govnih.govmdpi.com. This integrated analysis can reveal how this compound affects biological pathways at multiple levels, potentially identifying biomarkers of response or resistance, elucidating its mechanism of action in detail, and suggesting new therapeutic targets or combinations. Multi-omics data integration can be achieved through various methods, including correlation analysis, network construction, and machine learning techniques nih.govmdpi.com.
Application of Artificial Intelligence and Machine Learning Approaches for Predicting this compound's Biological Impact and Designing Next-Generation Antagonists
Artificial intelligence (AI) and machine learning (ML) approaches can be valuable tools in predicting this compound's biological impact and guiding the design of next-generation antagonists. AI and ML are increasingly applied in biological sciences for tasks such as analyzing large datasets, predicting biological outcomes, and accelerating drug discovery and development mdpi.comresearchgate.netnih.gov. For this compound, AI/ML models could be trained on available biological data (e.g., activity in different cell lines, interaction with potential targets, omics data if available) to predict its effects in various biological contexts or predict potential off-target effects. These methods can analyze complex patterns in data that might be missed by traditional approaches researchgate.net. Furthermore, AI could aid in designing novel compounds with improved properties or specificity by predicting the likely biological impact of structural modifications, potentially leading to the development of more effective or selective antagonists researchgate.net. AI and ML have shown promise in predicting drug efficacy and toxicity, as well as in analyzing genomic and proteomic data researchgate.netembopress.org.
Development of Novel Translational Research Frameworks for Advancing this compound-Related Discoveries
Advancing research on this compound necessitates robust translational research frameworks that bridge the gap between basic scientific discoveries and potential clinical applications. Translational research is a dynamic field focused on moving scientific findings from the laboratory ("bench") to patient care ("bedside") and also from clinical observations back to basic research ("bedside-to-bench") nih.govfrontiersin.orgleicabiosystems.com. Various frameworks exist to guide this process, emphasizing interdisciplinary collaboration and the iterative nature of research leicabiosystems.comstanford.edunih.govnih.govspringer.com.
Elaboration of Bench-to-Bench Research Paradigms for Iterative Discovery and Validation
While "bench-to-bedside" describes the linear progression of translating basic science to clinical application, the concept of "bench-to-bench" research paradigms emphasizes an iterative cycle of discovery and validation within the laboratory setting or between different basic research stages. This involves using findings from one set of experiments to inform and refine subsequent research, leading to a deeper understanding of the biological system and the compound's effects. This iterative process, inherent in the cyclical nature of translational research frameworks nih.govnih.gov, allows for continuous hypothesis generation and testing, crucial for fully characterizing the complex interactions of a compound like this compound. It involves refining experimental designs and approaches based on initial findings before moving to more complex or translational studies.
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for assessing the antagonistic activity of SB-568849 on MCH R1 in vitro?
- Methodological Answer : Begin with radioligand binding assays using cell membranes expressing recombinant MCH R1. Measure displacement of a labeled ligand (e.g., [³H]-MCH) by this compound to determine pK_i values. Include negative controls (e.g., non-transfected cells) and validate results with concentration-response curves (3-5 independent experiments). Characterize compound purity (>98%) via HPLC and mass spectrometry, as insufficient purity may skew pharmacodynamic data .
Q. How should researchers select appropriate biological models for preliminary efficacy testing of this compound?
- Methodological Answer : Prioritize models with validated MCH R1 expression profiles, such as rodent hypothalamic cell lines or primary neuronal cultures. For metabolic disease applications, use diet-induced obesity models in mice to assess this compound’s effects on feeding behavior and energy expenditure. Ensure model relevance by cross-referencing with prior studies on MCH R1 antagonists .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression analysis (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For small sample sizes, employ non-parametric tests (Mann-Whitney U). Report confidence intervals and effect sizes to enhance reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency (pK_i) and in vivo efficacy data for this compound?
- Methodological Answer : Conduct pharmacokinetic profiling to assess bioavailability, blood-brain barrier penetration, and metabolic stability. Compare tissue-specific MCH R1 expression levels using qPCR or immunohistochemistry. If in vivo efficacy is lacking despite high in vitro potency, investigate off-target effects via selectivity panels (e.g., CEREP BioPrint®) .
Q. What strategies are effective in optimizing the pharmacokinetic profile of this compound while maintaining target engagement?
- Methodological Answer : Use prodrug approaches to enhance solubility or reduce first-pass metabolism. Perform structure-activity relationship (SAR) studies to modify metabolically labile groups while monitoring MCH R1 binding affinity. Validate improvements using cassette dosing in rodent models and LC-MS/MS quantification .
Q. How should conflicting results from different immunological assays (e.g., ELISA vs. flow cytometry) in this compound studies be methodologically reconciled?
- Methodological Answer : Standardize sample preparation and timing across assays. For ELISA, validate antibody specificity via knockout controls. For flow cytometry, include fluorescence-minus-one (FMO) controls to gate accurately. If discrepancies persist, perform orthogonal assays (e.g., Western blot) and apply principal component analysis (PCA) to identify assay-specific variables .
Methodological Considerations for Data Interpretation
Q. What frameworks are recommended for analyzing contradictory data in multi-species this compound studies?
- Methodological Answer : Adopt a systems biology approach to map species-specific MCH R1 signaling pathways. Use RNA sequencing to compare transcriptional responses in rodents vs. non-human primates. Apply Hill coefficient analysis to assess ligand-receptor cooperativity differences across species .
Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action in metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
